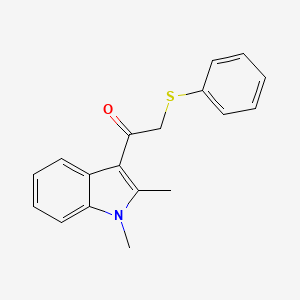![molecular formula C19H17N3O B4763725 N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide
描述
N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide, commonly known as N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide or BMS-986165, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide inhibits TYK2 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokines. The inhibition of TYK2 by N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to be selective, with little or no effect on other members of the JAK family of kinases.
Biochemical and Physiological Effects:
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to suppress the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in vitro and in vivo. This suggests that it has potential therapeutic applications in the treatment of autoimmune diseases where these cytokines play a key role in the pathogenesis of the disease. In addition, N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, its favorable pharmacokinetic profile makes it a suitable candidate for drug development. However, one limitation of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for the research and development of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide. One potential application is in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Further research is needed to determine the safety and efficacy of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide in these diseases. In addition, the potential use of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide in other diseases where pro-inflammatory cytokines play a role, such as cancer and infectious diseases, should be explored. Finally, the development of new formulations and delivery methods to improve the solubility and bioavailability of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide should be investigated.
Conclusion:
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is a small molecule inhibitor that has shown potential therapeutic applications in the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a suitable candidate for drug development. Further research is needed to determine its safety and efficacy in various diseases and to develop new formulations and delivery methods to improve its solubility and bioavailability.
科学研究应用
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to be a potent inhibitor of TYK2, a member of the JAK family of kinases, which are involved in the regulation of immune responses. Studies have demonstrated that inhibition of TYK2 can lead to the suppression of pro-inflammatory cytokines, making N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide a potential treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
属性
IUPAC Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(18-6-1-2-11-21-18)22-17-5-3-4-16(14-17)8-7-15-9-12-20-13-10-15/h1-6,9-14H,7-8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWGVJDXURITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)
![5-[(2-chloro-4,5-difluorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4763720.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)
